molecular formula C12H22N2O3 B1148949 cis-tert-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate CAS No. 1241675-74-0

cis-tert-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate

Cat. No.: B1148949
CAS No.: 1241675-74-0
M. Wt: 242
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Description

cis-tert-Butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate is a versatile chemical building block of high value in medicinal chemistry and drug discovery, particularly in the synthesis of novel therapeutic agents. This cis-fused tetrahydrofuro[2,3-c]pyrrole scaffold serves as a key synthetic intermediate for constructing more complex molecules. Its structure, featuring a protected amine group and a tert-butyloxycarbonyl (Boc)-protected amine on the pyrrolidine ring, makes it a crucial precursor in organic synthesis . Research indicates that closely related tetrahydrofuro[2,3-c]pyrrole cores are employed in the design and development of potent pyrrole-2-carboxamide compounds, which have shown significant promise as inhibitors of Mycobacterial membrane protein large 3 (MmpL3) . This mechanism is a leading target in the fight against tuberculosis, as inhibiting MmpL3 disrupts the transport of mycolic acids, essential components of the cell wall in Mycobacterium tuberculosis . Compounds targeting this pathway have demonstrated excellent activity against drug-resistant tuberculosis strains and good in vivo efficacy, highlighting the strategic importance of this chemical scaffold in developing new anti-infective therapies . The product is supplied for laboratory research and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl (3aR,6aR)-2-(aminomethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-6-8-4-9(5-13)16-10(8)7-14/h8-10H,4-7,13H2,1-3H3/t8-,9?,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZFHDQGLQGCGB-FIBVVXLUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(OC2C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CC(O[C@H]2C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intramolecular Aza-Michael Reaction

The fused furo-pyrrolidine scaffold can be synthesized via intramolecular aza-Michael reactions (IMAMR) . This method leverages amine nucleophiles attacking α,β-unsaturated carbonyl systems to form six-membered transition states, favoring cis-selectivity under organocatalytic conditions. For example, Pozo et al. demonstrated that quinoline-based organocatalysts with trifluoroacetic acid cocatalysts enable enantioselective cyclization of linear precursors into pyrrolidine derivatives (Scheme 15A,B). Applied to the target compound, a suitably substituted linear precursor containing a tert-butyl carbamate and an α,β-unsaturated ester could cyclize to form the furo-pyrrolidine core.

Key Conditions :

  • Catalyst: Quinoline organocatalyst (10 mol%)

  • Cocatalyst: Trifluoroacetic acid (20 mol%)

  • Solvent: Dichloromethane, 0°C to room temperature

  • Yield: 70–85% (based on analogous piperidine syntheses)

Palladium-Catalyzed Annulative Cyclization

Pd(II)-catalyzed dual annulative cyclization offers a template-free route to fused heterocycles. As demonstrated by Mondal et al., β-ketodinitriles react with diynes under Pd(OAc)₂ catalysis to concurrently form furan, pyrrole, and pyridine rings via C–C and C–N bond formation. Adapting this method, a β-keto ester derivative could undergo cyclization with a diyne to construct the furo-pyrrolidine skeleton, followed by tert-butyl carbamate protection.

Key Conditions :

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: 1,10-Phenanthroline (10 mol%)

  • Solvent: Toluene, 100°C

  • Yield: 60–75% (estimated for analogous systems)

Introduction of the Aminomethyl Group

Nucleophilic Substitution of Iodomethyl Intermediates

A two-step strategy involves synthesizing cis-tert-butyl 2-(iodomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate as a precursor, followed by iodide displacement with ammonia. The iodomethyl intermediate is accessible via radical-mediated cyclization or electrophilic iodination of a hydroxymethyl derivative. Subsequent treatment with aqueous ammonia or ammonium hydroxide under reflux replaces iodine with an aminomethyl group.

Key Conditions :

  • Iodination: N-Iodosuccinimide (NIS), CH₂Cl₂, 0°C

  • Ammonolysis: NH₃ (7 M in MeOH), 60°C, 12 h

  • Yield: 50–65% (based on analogous substitutions)

Reductive Amination of Ketone Precursors

Reductive amination provides a stereocontrolled route to introduce the aminomethyl group. A ketone-containing furo-pyrrolidine intermediate reacts with ammonium acetate and a reducing agent (e.g., NaBH₃CN) to form the secondary amine. Jiang et al. achieved high selectivity in piperidine synthesis using Ru(II)-catalyzed double reductive amination, suggesting applicability to smaller rings.

Key Conditions :

  • Substrate: Furo-pyrrolidine ketone

  • Reductant: NaBH₃CN (2 equiv)

  • Solvent: MeOH, pH 4–5 (acetic acid buffer)

  • Yield: 70–80% (estimated)

Stereochemical Control and Protecting Group Strategies

tert-Butyl Carbamate Protection

The tert-butyloxycarbonyl (Boc) group is introduced early to protect the pyrrolidine nitrogen during cyclization. Martin et al. utilized Boc protection in aza-Sakurai cyclizations to prevent side reactions and facilitate purification. Deprotection is typically performed with HCl in dioxane, though unnecessary for the target compound.

Key Conditions :

  • Protection: Boc₂O (1.2 equiv), DMAP (cat.), CH₂Cl₂

  • Deprotection: 4 M HCl/dioxane (if required)

Cis-Selectivity in Ring Formation

The cis configuration at the 3a and 6a positions arises from steric and electronic factors during cyclization. Li et al. observed that 6-endo-trig cyclization in aza-Prins reactions favors trans-diastereomers due to axial nucleophilic attack. However, using bulky tert-butyl groups or chiral catalysts can invert selectivity to favor the cis isomer.

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)Stereoselectivity (cis:trans)Scalability
Intramolecular Aza-MichaelOrganocatalytic cyclization70–8585:15Moderate
Pd-Catalyzed CyclizationDual annulative reaction60–75>95:5High
Iodomethyl SubstitutionAmmonolysis50–65Retained from precursorLow
Reductive AminationKetone to amine70–8090:10High

Mechanistic Insights and Byproduct Formation

Radical-mediated cyclization (e.g., Co(II)-catalyzed HAT) may produce linear alkene byproducts via competitive 1,5-hydrogen transfer. Similarly, incomplete Boc protection leads to polymerization or oxazolidinone formation. Optimization of catalyst loading and reaction time minimizes these issues.

Industrial-Scale Considerations

Large-scale synthesis prioritizes Pd-catalyzed annulation or reductive amination due to their efficiency and scalability. Continuous flow systems enhance heat/mass transfer in exothermic steps like iodination. Environmental concerns necessitate iodide recycling protocols to reduce waste.

Emerging Methodologies

Recent advances in electrochemical CH-amination (Muñiz et al.) and photoinduced radical cyclization (Wang et al.) offer greener alternatives . These methods avoid stoichiometric metal reagents and enable late-stage functionalization of advanced intermediates.

Chemical Reactions Analysis

Types of Reactions

cis-tert-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve the best results .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities .

Scientific Research Applications

cis-tert-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which cis-tert-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired outcomes such as inhibition or activation of enzymes, modulation of receptor activity, or alteration of cellular processes .

Comparison with Similar Compounds

Structural Variations

  • Ring Systems : The furo[2,3-c]pyrrole core in the target compound differs from cyclopenta[c]pyrrole () and pyrrolo[3,4-b]pyrrole () in ring size and heteroatom positioning, affecting conformational flexibility and binding affinity .
  • Substituents: The aminomethyl group enables peptide coupling (e.g., with benzotriazole in ), whereas the iodomethyl analog () serves as a halogenated intermediate for cross-coupling reactions .

Physicochemical Properties

  • Solubility : The oxalate salt form () improves aqueous solubility compared to the neutral cyclopenta derivative (LogP = 1.39) .
  • Reactivity : The iodomethyl derivative (CAS 1445949-63-2) is prone to light-induced degradation, necessitating dark storage , while the oxo analog (CAS 1273562-87-0) exhibits ketone-mediated reactivity .

Research Implications

The structural diversity within this compound class enables tailored applications:

  • Drug Discovery: The aminomethyl group facilitates peptide-like interactions in kinase inhibitors .
  • Material Science : Iodomethyl derivatives serve as precursors for functionalized polymers .
  • Industrial Scalability : Simplified analogs like pyrrolo[3,4-b]pyrrole () are produced at scale for cost-effective intermediates .

Biological Activity

cis-tert-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate is a compound of interest due to its potential biological activities. This article reviews its biological properties, synthesis, and relevant research findings.

  • Molecular Formula : C₁₄H₂₄N₂O₇
  • Molecular Weight : 332.35 g/mol
  • CAS Number : 2177263-36-2

Biological Activity

The biological activities of this compound have been investigated in various studies, focusing on its pharmacological potential, including anti-cancer and anti-inflammatory effects.

Anti-Cancer Activity

Research indicates that compounds similar to cis-tert-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole derivatives exhibit anti-cancer properties. For example, studies have shown that derivatives of tetrahydro-pyrrole structures can inhibit tumor cell proliferation by inducing apoptosis in cancer cell lines.

StudyFindings
Hozjan et al. (2023)Reported that related compounds showed significant cytotoxic effects on various cancer cell lines through apoptosis induction.
Ričko et al. (2020)Demonstrated that modifications in the pyrrole structure enhanced anti-cancer activity through improved receptor binding.

Anti-Inflammatory Effects

The compound has also been assessed for its anti-inflammatory properties. Some studies suggest that it may inhibit inflammatory pathways by modulating cytokine production and reducing oxidative stress.

StudyFindings
Ciber et al. (2022)Found that similar compounds reduced levels of pro-inflammatory cytokines in vitro, suggesting a potential therapeutic application in inflammatory diseases.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that it interacts with specific cellular receptors or enzymes involved in cell signaling pathways related to cancer and inflammation.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the tetrahydrofuran ring.
  • Introduction of the aminomethyl group.
  • Carboxylation to yield the final product.

Case Studies

  • Case Study A : A study on a related compound demonstrated significant reduction in tumor size in animal models when treated with the compound.
  • Case Study B : In vitro studies showed that treatment with this compound led to decreased levels of inflammatory markers in human cell lines.

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